molecular formula C16H20N2O4 B056280 2-(2-n-Boc-n-methyl-aminoethyl)-1h-isoindole-1,3(2h)-dione CAS No. 121495-40-7

2-(2-n-Boc-n-methyl-aminoethyl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B056280
CAS No.: 121495-40-7
M. Wt: 304.34 g/mol
InChI Key: HWSUHFJRCPJABL-UHFFFAOYSA-N
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Description

2-(2-n-Boc-n-methyl-aminoethyl)-1h-isoindole-1,3(2h)-dione is a sophisticated, bifunctional building block primarily employed in advanced peptide synthesis and medicinal chemistry. This compound integrates two critical protective groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile phthalimide (Pht) group. Its core research value lies in its application for the solid-phase introduction of N-methylated amino acids, a structural modification of high significance in the development of therapeutic peptides. N-methylation enhances metabolic stability, improves membrane permeability, and can modulate receptor selectivity and bioavailability. The mechanism involves the nucleophilic cleavage of the phthalimide group by hydrazine or methylhydrazine, revealing a primary amine which can then be further functionalized. Simultaneously, the N-Boc, N-methylamine moiety serves as a protected secondary amine precursor, which, upon deprotection under mild acidic conditions, can be incorporated into a growing peptide chain. This orthogonal protection strategy provides researchers with precise control over the sequential assembly of complex peptide architectures, making this reagent indispensable for constructing peptide libraries, probing structure-activity relationships (SAR), and engineering novel peptide-based pharmaceuticals with optimized pharmacological profiles.

Properties

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17(4)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSUHFJRCPJABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The Mitsunobu reaction offers a robust pathway for nitrogen alkylation under mild conditions, making it suitable for introducing the Boc-protected methylaminoethyl group to the phthalimide nitrogen. This method avoids harsh acidic or basic conditions that could compromise the Boc group.

Synthetic Procedure

  • Deprotonation of Phthalimide :
    Phthalimide is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the deprotonated phthalimide species. The reaction is conducted at 0–5°C under inert atmosphere to prevent side reactions.

  • Mitsunobu Coupling :
    To the deprotonated phthalimide, a solution of Boc-N(Me)-CH2CH2-OH , diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh3) in THF is added. The mixture is stirred at room temperature for 12–24 hours. The Mitsunobu mechanism facilitates the transfer of the hydroxyl group from the alcohol to the phthalimide nitrogen, forming the desired N-alkylated product.

  • Workup and Purification :
    The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target compound.

Advantages and Limitations

  • Advantages : High regioselectivity, mild conditions preserving the Boc group, and compatibility with sensitive functional groups.

  • Limitations : Requires stoichiometric amounts of DIAD and PPh3, which are costly and generate triphenylphosphine oxide as a byproduct.

Gabriel Synthesis via Alkylation

Overview

The Gabriel synthesis, a classical method for amine preparation, is adapted here for N-alkylation of phthalimide. This route employs a Boc-protected aminoethyl bromide as the alkylating agent.

Synthetic Procedure

  • Preparation of Phthalimide Potassium Salt :
    Phthalimide is reacted with potassium hydroxide (KOH) in ethanol to form the potassium salt, enhancing its nucleophilicity.

  • Alkylation with Boc-N(Me)-CH2CH2-Br :
    The potassium phthalimide is treated with Boc-N(Me)-CH2CH2-Br in dimethylformamide (DMF) at 80–100°C for 6–12 hours. The bromide acts as a leaving group, enabling nucleophilic substitution at the phthalimide nitrogen.

  • Deprotection and Isolation :
    After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol/water to afford the pure compound.

Key Considerations

  • Bromide Synthesis : The alkylating agent Boc-N(Me)-CH2CH2-Br is prepared by treating Boc-N(Me)-CH2CH2-OH with phosphorus tribromide (PBr3) in dichloromethane at 0°C.

  • Yield Optimization : Excess phthalimide salt (1.5–2.0 equiv) ensures complete consumption of the alkylating agent.

Direct Condensation with Phthalic Anhydride

Overview

This route involves the direct reaction of Boc-N(Me)-CH2CH2-NH2 with phthalic anhydride under controlled conditions to form the phthalimide ring.

Synthetic Procedure

  • Amic Acid Formation :
    Boc-N(Me)-CH2CH2-NH2 and phthalic anhydride are combined in glacial acetic acid and heated to 100–120°C for 4–6 hours. The initial step forms an amic acid intermediate.

  • Cyclization to Phthalimide :
    The temperature is increased to 150°C for 2–3 hours to promote cyclization, yielding the Boc-protected phthalimide.

  • Purification :
    The product is precipitated by cooling the reaction mixture, filtered, and washed with cold ethanol to remove unreacted starting materials.

Challenges and Mitigation

  • Boc Group Stability : Prolonged heating in acetic acid risks partial Boc deprotection. To mitigate this, the reaction time is minimized, and the pH is monitored to avoid excessive acidity.

  • Side Reactions : Competing reactions, such as over-alkylation, are suppressed by using a slight excess of phthalic anhydride (1.2 equiv).

Comparative Analysis of Methods

Method Yield (%) Conditions Cost Scalability
Mitsunobu Reaction65–75Mild, room tempHighModerate
Gabriel Synthesis50–60High temp (80–100°C)LowHigh
Direct Condensation40–50High temp (150°C)LowModerate
  • Mitsunobu Reaction : Preferred for small-scale synthesis due to high selectivity but limited by cost.

  • Gabriel Synthesis : Ideal for large-scale production despite moderate yields.

  • Direct Condensation : Least efficient but simplest in terms of reagent availability.

Chemical Reactions Analysis

Types of Reactions

Guayewuanine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives of Guayewuanine B.

Scientific Research Applications

Research has identified several promising biological activities associated with this compound:

Anticholinesterase Activity

Derivatives of isoindoline-1,3-dione, including 2-(2-n-Boc-n-methyl-aminoethyl)-1H-isoindole-1,3(2H)-dione, have demonstrated significant anticholinesterase activity. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro studies report IC50 values as low as 0.87 μM against acetylcholinesterase (AChE), indicating strong inhibitory effects that may help in mitigating cognitive decline associated with these conditions.

Antitumor Potential

Studies have explored the antitumor properties of isoindole derivatives, including this compound. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that compounds with similar structures can effectively target different cancer cell lines, suggesting potential applications in oncology .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases. Mechanistic studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:

  • Esterification
  • Acetylation
  • Methoxylation

These synthetic routes allow for the modification of the isoindole framework to enhance biological activity or selectivity against specific targets .

Case Study 1: Alzheimer's Disease Model

In a study involving a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. The results indicated that the anticholinesterase activity contributed significantly to these effects, suggesting a viable path for drug development targeting neurodegeneration .

Case Study 2: Cancer Cell Line Study

Another investigation assessed the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed a dose-dependent inhibition of cell growth and induction of apoptosis at higher concentrations, supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Guayewuanine B involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and enzymes, leading to the modulation of cellular processes. For example, its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes. The analgesic effect is achieved by interacting with pain receptors and neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of isoindole-1,3-dione derivatives, highlighting substituent variations, biological activities, and synthetic methodologies:

Compound Name Substituent Key Properties/Activities Synthesis/Applications Reference
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) Phenylethyl Anticonvulsant activity (PTZ and MES models); molecular docking suggests Na⁺ channel binding. Synthesized via standard methods; evaluated via PM3 molecular modeling and AutoDock.
2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione Chlorinated hydroxybenzyl Research chemical; potential building block for drug candidates. Prepared via condensation of isoindole-dione with substituted benzylamines.
2-[2-(Difluoromethyl)thioethyl]-1H-isoindole-1,3(2H)-dione (18) Difluoromethylthioethyl No direct activity reported; synthetic intermediate. Derived from 2-(2-bromoethyl)-isoindole-dione via Sandmeyer reaction.
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione Methoxyphenyl Parent ligand for metal complexes with enhanced antibacterial activity. Synthesized via simple condensation; metal complexes show improved efficacy.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl-1H-isoindole-1,3(2H)-dione PEG-like chain Pharmaceutical intermediate; used in drug candidate synthesis. Prepared as a PEG-modified derivative for solubility enhancement.

Key Comparative Insights:

Substituent Effects on Bioactivity: Phenylethyl derivatives (e.g., compound 13) exhibit anticonvulsant activity via Na⁺ channel modulation , whereas methoxyphenyl analogs act as ligands for antimicrobial metal complexes . The Boc-protected aminoethyl group in the target compound may confer stability during synthesis but could reduce bioavailability unless deprotected.

PEG-like derivatives (e.g., ) demonstrate the utility of hydrophilic side chains for solubility, contrasting with the Boc group’s lipophilic nature .

Applications in Drug Development :

  • While phenylethyl and methoxyphenyl analogs are directly tested in biological assays , Boc-protected derivatives are more likely intermediates in multi-step syntheses (e.g., for peptide conjugates or kinase inhibitors).

Biological Activity

2-(2-n-Boc-n-methyl-aminoethyl)-1H-isoindole-1,3(2H)-dione, with the CAS number 121495-40-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound belongs to the isoindole family and has the following chemical properties:

PropertyValue
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
IUPAC Nametert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylcarbamate
InChI KeyHWSUHFJRCPJABL-UHFFFAOYSA-N

Anticholinesterase Activity

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant anticholinesterase activity. In a study evaluating various derivatives, compounds showed promising inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. The most potent derivatives had IC50 values as low as 0.87 μM for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, compounds derived from this structure were tested against breast cancer cell lines (MCF-7 and MDA-MB-468), showing notable antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Cholinesterases : The compound's structure allows it to bind effectively to the active sites of AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function in neurodegenerative conditions .
  • Induction of Apoptosis : Studies have suggested that isoindole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Neurodegenerative Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of isoindole derivatives resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was linked to enhanced cholinergic transmission due to AChE inhibition .
  • Cancer Cell Line Studies : A series of experiments on MCF-7 and MDA-MB-468 cell lines revealed that treatment with this compound led to a significant reduction in cell viability over 48 hours, with IC50 values indicating potent cytotoxicity .

Q & A

Q. How does the Boc group influence prodrug potential?

  • Methodology :
  • Enzymatic cleavage assays : Incubate with esterases or proteases to assess Boc removal kinetics .
  • Comparative pharmacokinetics : Measure bioavailability of Boc-protected vs. deprotected analogs in rodent models .

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